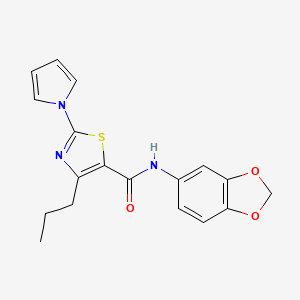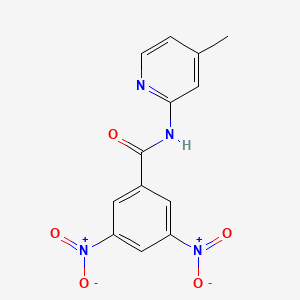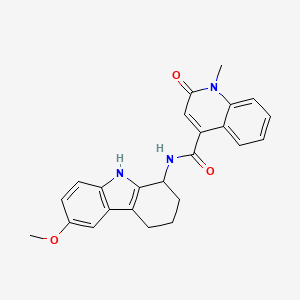![molecular formula C18H21N3O B11029965 1-{2,2-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]quinolin-1(2H)-yl}ethanone](/img/structure/B11029965.png)
1-{2,2-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]quinolin-1(2H)-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethyl-4-chloroquinoline with 2-methyl-1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions in enzymes, inhibiting their activity. Additionally, the quinoline core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine.
Imidazole Derivatives: Such as metronidazole and clotrimazole.
Uniqueness
1-[2,2-DIMETHYL-4-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its combined quinoline and imidazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[2,2-dimethyl-4-[(2-methylimidazol-1-yl)methyl]quinolin-1-yl]ethanone |
InChI |
InChI=1S/C18H21N3O/c1-13-19-9-10-20(13)12-15-11-18(3,4)21(14(2)22)17-8-6-5-7-16(15)17/h5-11H,12H2,1-4H3 |
InChI Key |
QAJDDXWAVJKYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2=CC(N(C3=CC=CC=C32)C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine](/img/structure/B11029883.png)

![8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029895.png)


![4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11029901.png)
![Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11029904.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11029908.png)
![7-amino-N-(2,3-dichlorophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-4-carboxamide](/img/structure/B11029913.png)
![N-(2-chlorophenyl)-2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11029915.png)
![N-{(Z)-[(2,4-difluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11029917.png)
![2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11029923.png)
![2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11029924.png)
![dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11029937.png)
